molecular formula C7H9N3O2 B1457680 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1508614-13-8

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B1457680
CAS No.: 1508614-13-8
M. Wt: 167.17 g/mol
InChI Key: AHGWQQUNZYVUPU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine receptors, which are involved in numerous physiological processes such as neurotransmission, inflammation, and immune responses . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the signaling pathways of cytokines such as TNF-α and IL-6, which play crucial roles in inflammation and immune responses . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can lead to sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of nucleotides, which are essential for numerous cellular processes . The compound’s impact on these pathways can lead to changes in cellular energy balance and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for the compound’s localization and accumulation in target tissues, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules effectively, thereby modulating cellular processes.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGWQQUNZYVUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 4
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 5
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 6
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.